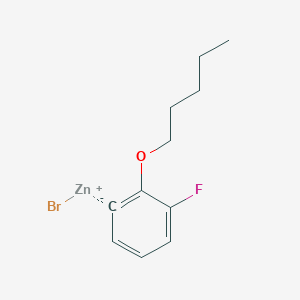
(3-Fluoro-2-(n-pentyloxy)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and pentyloxy groups on the phenyl ring imparts unique reactivity and selectivity to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 3-fluoro-2-(n-pentyloxy)bromobenzene with zinc in the presence of a suitable catalyst in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-fluoro-2-(n-pentyloxy)bromobenzene+Zn→(3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Substitution reactions: The compound can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Palladium catalysts: Commonly used in cross-coupling reactions.
Electrophiles: Such as alkyl halides or aryl halides for substitution reactions.
Solvents: Tetrahydrofuran is typically used as the solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific electrophile used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.
科学的研究の応用
Chemistry
In chemistry, (3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize bioactive molecules. The presence of the fluoro group can enhance the biological activity and metabolic stability of the synthesized compounds.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and selectivity make it suitable for the synthesis of high-value products.
作用機序
The mechanism by which (3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the electrophilic partner in the reaction.
類似化合物との比較
Similar Compounds
(3-fluoro-2-(n-pentyloxy)phenyl)magnesium bromide: Similar in structure but uses magnesium instead of zinc.
(3-fluoro-2-(n-pentyloxy)phenyl)boronic acid: Another compound used in cross-coupling reactions but with different reactivity and selectivity.
Uniqueness
(3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide is unique due to its specific reactivity and selectivity in cross-coupling reactions. The presence of the fluoro and pentyloxy groups on the phenyl ring provides distinct electronic and steric properties, making it a valuable reagent in organic synthesis.
特性
分子式 |
C11H14BrFOZn |
|---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-pentoxybenzene-3-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-2-3-6-9-13-11-8-5-4-7-10(11)12;;/h4-5,7H,2-3,6,9H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
APJBMNLEJBVUHC-UHFFFAOYSA-M |
正規SMILES |
CCCCCOC1=[C-]C=CC=C1F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


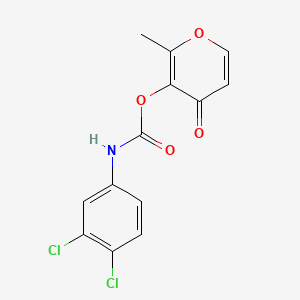
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)

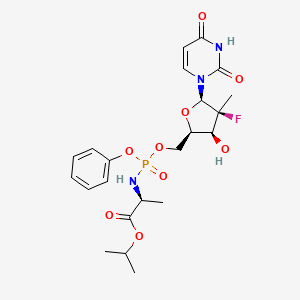
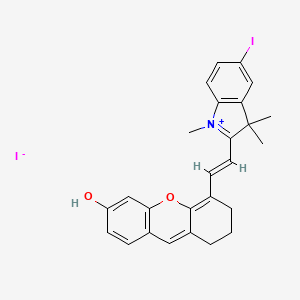
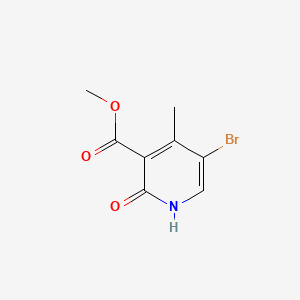
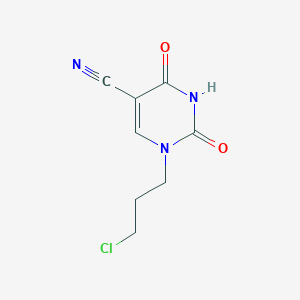
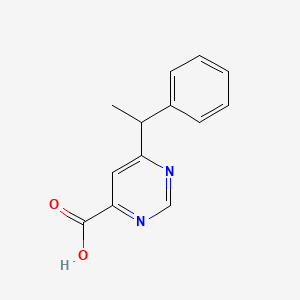
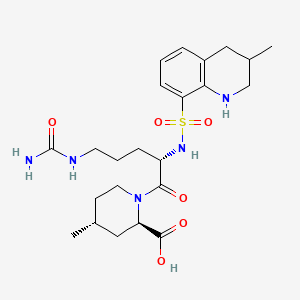
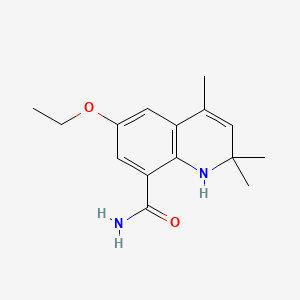
![N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B14886056.png)

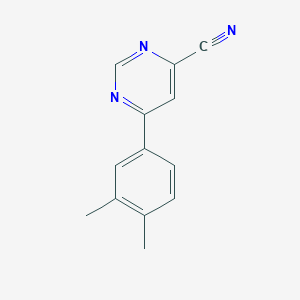
![3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14886066.png)
